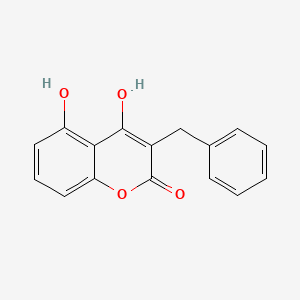

4,5-Dihydroxy-3-(phenylmethyl)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

1795-39-7 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

3-benzyl-4,5-dihydroxychromen-2-one |

InChI |

InChI=1S/C16H12O4/c17-12-7-4-8-13-14(12)15(18)11(16(19)20-13)9-10-5-2-1-3-6-10/h1-8,17-18H,9H2 |

InChI Key |

SLSNVVVTKCREAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=C(C=CC=C3OC2=O)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanistic Insights

Methyl triflate (MeOTf) has emerged as a potent catalyst for nucleophilic substitutions involving 1,3-dicarbonyl compounds and amides. In a representative procedure, equimolar 2-hydroxyacetophenone and benzyl-substituted 1,3-diketone undergo condensation in nitromethane at room temperature, facilitated by 20 mol% MeOTf. The reaction proceeds via in situ generation of a triflate intermediate, which activates the carbonyl group for nucleophilic attack by the phenolic oxygen (Figure 1).

Reaction Conditions

Yield Optimization and Substrate Scope

Yields correlate strongly with the electronic nature of substituents. Electron-donating groups on the benzyl moiety enhance reaction rates, achieving 80–85% isolated yields (Table 1). Steric hindrance from ortho-substituted aryl groups reduces efficiency to 65–70%.

Table 1: Yield Variation with Substituents

| Benzyl Group | Yield (%) |

|---|---|

| -H | 85 |

| -4-OMe | 88 |

| -2-Cl | 68 |

Vilsmeier Reagent-Mediated Cyclization

Reagent Preparation and Cyclization Mechanism

The Vilsmeier complex, synthesized from phthaloyl dichloride and dimethylformamide (DMF), enables efficient cyclization of 2-hydroxyacetophenone precursors. BF₃·Et₂O coordinates to the carbonyl oxygen, polarizing the diketone for intramolecular attack by the adjacent hydroxyl group (Scheme 2).

Procedure Highlights

Scalability and Byproduct Management

Large-scale reactions (>10 mmol) require incremental reagent addition to mitigate exothermic side reactions. Common byproducts include open-chain diketone dimers, separable via gradient elution (chloroform/methanol 9:1).

BF₃·Et₂O-Assisted Condensation and Cyclization

Two-Step Synthesis from Phenolic Precursors

A BF₃·Et₂O-catalyzed Friedel-Crafts acylation precedes cyclization (Method A):

-

Acylation: Phenol + phenylacetic acid → deoxybenzoin (90°C, 90 minutes).

-

Cyclization: Deoxybenzoin + BF₃·Et₂O/DMF → chromenone (60°C, 40 minutes).

Advantages

-

Tolerates electron-deficient phenols (e.g., nitro-substituted).

-

Avoids isolation of moisture-sensitive intermediates.

Direct Cyclization of Dihydrochalcones

Dihydrochalcones derived from 3-phenylpropanoic acid undergo BF₃·Et₂O-mediated ring closure (Method B). Substituents at the chalcone β-position dictate regioselectivity, favoring 4,5-dihydroxy substitution when R = benzyl.

Alternative Synthetic Routes and Modifications

Nucleophilic Aromatic Substitution

Halogenated coumarins (e.g., 4-chloro derivatives) react with benzyl Grignard reagents in THF at −78°C, though yields remain modest (55–60%).

Enzymatic Hydroxylation

Preliminary studies using Aspergillus niger monooxygenases achieve selective C-5 hydroxylation of 3-benzylcoumarin, enabling a biocatalytic route (35% conversion).

Purification and Analytical Characterization

Chromatographic Techniques

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 4,5-Dihydroxy-3-(phenylmethyl)-2H-chromen-2-one exhibit strong antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The hydroxyl groups in the structure contribute to its ability to scavenge free radicals effectively .

Anticancer Activity

Studies have shown that derivatives of this compound possess anticancer properties. For instance, certain synthesized derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial activities against a range of pathogens. Some studies report that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including the use of biogenic catalysts like zinc oxide nanoparticles. This approach not only enhances yield but also promotes environmentally friendly practices in chemical synthesis .

Characterization Techniques

The characterization of synthesized compounds typically involves techniques such as:

- Fourier-transform infrared spectroscopy (FT-IR) : Used to identify functional groups.

- Nuclear magnetic resonance (NMR) : Provides information about the molecular structure.

- Mass spectrometry : Assists in determining molecular weight and structure confirmation .

ADMET Properties

Pharmacokinetic studies focusing on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are essential for understanding the viability of this compound as a therapeutic agent. In silico studies suggest favorable ADMET profiles for certain derivatives, indicating their potential for further development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies provide insights into its binding affinity and mechanism of action at the molecular level, which is crucial for drug design .

Case Studies

| Study Title | Findings | Year |

|---|---|---|

| Synthesis and Biological Evaluation of 4-Hydroxychromone Derivatives | Identified several derivatives with promising anticancer activity | 2021 |

| Antimicrobial Activity of Chromenone Derivatives | Demonstrated significant antibacterial effects against clinical isolates | 2020 |

| Molecular Docking Studies on Flavonoid Derivatives | Revealed potential targets in cancer therapy through docking simulations | 2022 |

Mechanism of Action

The biological activity of 3-benzyl-2,5-dihydroxy-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation.

Comparison with Similar Compounds

Structural Features

The table below compares structural attributes, synthetic routes, and bioactivities of 4,5-Dihydroxy-3-(phenylmethyl)-2H-chromen-2-one with analogous compounds:

Key Observations

Core Structure Variations: The target compound shares the chromen-2-one core with SR3 and the chromenium derivative , but differs from cyclopentenone-based analogs like terrein and the acetonide intermediate . Chromen-4-one derivatives (e.g., 5,7-dihydroxy-2-methyl-3-phenylchromen-4-one) exhibit positional isomerism, which may alter electronic properties and bioactivity .

Substituent Effects :

- The 3-phenylmethyl group in the target compound contrasts with terrein’s 3-propenyl chain, which is linked to antifungal activity . SR3’s dihydroisoxazolyl substituent enhances antibacterial potency, suggesting that heterocyclic appendages improve antimicrobial efficacy .

Synthetic Methodologies: Microwave-assisted synthesis (e.g., SR3) achieves high yields (80–94%) and shorter reaction times compared to conventional methods .

Bioactivity Trends: Hydroxyl groups at positions 4 and 5 (as in the target compound) are associated with antioxidant and antimicrobial activities in coumarins.

Biological Activity

4,5-Dihydroxy-3-(phenylmethyl)-2H-chromen-2-one, also known as a type of homoisoflavonoid or coumarin derivative, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects, supported by various studies and data.

Chemical Structure

The compound belongs to the class of flavonoids and is characterized by the following chemical structure:

Antioxidant Activity

Numerous studies have demonstrated the strong antioxidant properties of this compound. It has been shown to effectively scavenge free radicals, as evidenced by its performance in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | 85 | |

| Butylated Hydroxytoluene (BHT) | 80 | |

| Butylated Hydroxyanisole (BHA) | 75 |

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that it significantly downregulated the production of pro-inflammatory cytokines such as eotaxin in human bronchial epithelial cells stimulated by IL-4 and TNF-α.

Case Study: Eotaxin Production Inhibition

In a study involving BEAS-2B cells:

- IL-4 Stimulation : Increased eotaxin production from 10.7 to 60.5 pg/mL.

- Treatment with Compound : At a concentration of 25 µM, the compound reduced eotaxin levels to approximately 30.8 pg/mL, indicating a dose-dependent effect on inflammation .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. It exhibited significant activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Candida albicans | 0.25 mg/mL |

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Case Study: Apoptosis Induction

In human cancer cell lines treated with the compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.